4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two 4-methylphenylsulfanyl groups and a phenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with a thiazole precursor under specific conditions to introduce the 4-methylphenylsulfanyl groups. The phenyl group is then introduced through a subsequent reaction, often involving a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of an acid catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive nature.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Phenylthiazoles: Compounds with phenyl groups attached to the thiazole ring.
Methylphenylthiazoles: Compounds with methylphenyl groups attached to the thiazole ring.
Uniqueness
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. Its dual 4-methylphenylsulfanyl groups and phenyl group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S3/c1-16-8-12-19(13-9-16)26-21-22(27-20-14-10-17(2)11-15-20)28-23(25-21)24-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKCJCVHMKETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(SC(=N2)NC3=CC=CC=C3)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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